2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-cyclopentylpiperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-cyclopentylpiperazin-2-yl]ethanol is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-cyclopentylpiperazin-2-yl]ethanol typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group. The piperazine ring is then synthesized and attached to the pyrazole ring. Finally, the ethanol group is introduced through a suitable reaction, such as a nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-cyclopentylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-cyclopentylpiperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-cyclopentylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]ethanol: Similar structure but lacks the pyrazole ring.
2-[4-[(4-bromophenyl)methyl]-1-piperazinyl]ethanol: Similar structure with a bromophenyl group instead of a chlorophenyl group.
2-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]ethanol: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the pyrazole ring and the specific arrangement of functional groups in 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-cyclopentylpiperazin-2-yl]ethanol distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-cyclopentylpiperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN4O/c22-18-7-5-16(6-8-18)21-17(13-23-24-21)14-25-10-11-26(19-3-1-2-4-19)20(15-25)9-12-27/h5-8,13,19-20,27H,1-4,9-12,14-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLUDKJSZCVCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.